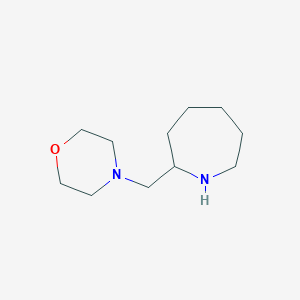![molecular formula C17H14F6N2O5 B3043578 Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate CAS No. 886762-33-0](/img/structure/B3043578.png)
Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate
Descripción general
Descripción
Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate is a complex organic compound with the molecular formula C17H14F6N2O5 and a molecular weight of 440.29 g/mol . This compound is characterized by the presence of trifluoroethoxy groups attached to a pyrimidine ring, which is further connected to a benzoate ester. The compound’s unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate involves multiple steps, typically starting with the preparation of the pyrimidine core. The reaction conditions often include the use of trifluoroethanol as a solvent and a base such as sodium hydride to facilitate the formation of the trifluoroethoxy groups . The benzoate ester is then introduced through esterification reactions, often using methanol and an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate can be compared with similar compounds such as:
Lansoprazole: A proton pump inhibitor with a similar trifluoroethoxy group, used in the treatment of gastric acid-related disorders.
Omeprazole: Another proton pump inhibitor with structural similarities, used for similar medical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
methyl 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O5/c1-27-15(26)10-2-4-11(5-3-10)28-7-12-24-13(29-8-16(18,19)20)6-14(25-12)30-9-17(21,22)23/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRLEWDNXZBWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=NC(=CC(=N2)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol](/img/structure/B3043497.png)



![Benzyl N-[(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B3043502.png)








![2,6-Diethyl-4-phenyl-1-[3-(trifluoromethyl)benzyl]pyridinium tetrafluoroborate](/img/structure/B3043517.png)
